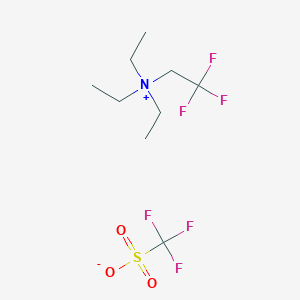

2,2,2-Trifluoroethyl triethylammonium triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

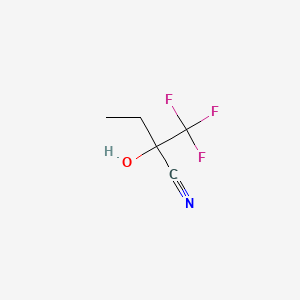

2,2,2-Trifluoroethyl triethylammonium triflate (TTEAT) is a chemical compound that belongs to the class of ionic liquids . It is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

Synthesis Analysis

TTEAT can be synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate . It is also used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .Molecular Structure Analysis

The molecular formula of TTEAT is C9H17F6NO3S . Its molecular weight is 333.29 g/mol . The IUPAC name is triethyl (2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate .Chemical Reactions Analysis

TTEAT is used in the trifluoroethylation of indoles via C–H functionalization . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .Physical And Chemical Properties Analysis

TTEAT has a molecular weight of 333.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 4 . The exact mass is 333.08333355 g/mol . The topological polar surface area is 65.6 Ų . It has a heavy atom count of 20 .Applications De Recherche Scientifique

Trifluoroethylation of Indoles

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the trifluoroethylation of indoles, a class of organic compounds. The process involves the introduction of a trifluoroethyl group .

- Methods of Application : The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

- Results : The process results in a highly C3 selective metal-free trifluoroethylation of indoles .

Synthesis of Fluorinated Amino Acids

- Scientific Field : Biochemistry

- Application Summary : “2,2,2-Trifluoroethyl triethylammonium triflate” is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .

- Methods of Application : The compound is used as a powerful trifluoroethylating agent in the synthesis of fluorinated amino acids .

- Results : The process results in the synthesis of fluorinated amino acids .

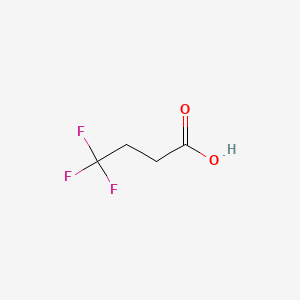

Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of 2,2,2-trifluoroethyl fatty acid esters .

- Methods of Application : The reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 at room temperature provides the corresponding 2,2,2-trifluoroethyl esters .

- Results : The process results in the synthesis of complex 2,2,2-trifluoroethyl fatty acid esters .

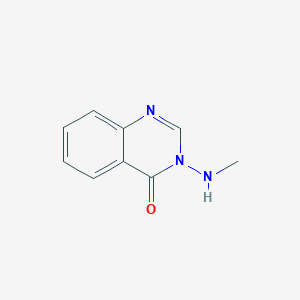

Synthesis of Nitrophenylalanines

- Scientific Field : Biochemistry

- Application Summary : This compound is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .

- Methods of Application : The compound is used in the synthesis of nitrophenylalanines .

- Results : The process results in the synthesis of nitrophenylalanines .

High-Pressure Lithium-Ion Battery

- Scientific Field : Electrochemistry

- Application Summary : This compound is used in the electrolyte for high-pressure lithium-ion batteries .

- Methods of Application : The electrolyte is composed of 1.9 M LiFSI in a 1:2 v/v mixture of 2,2,2-Trifluoroethyl trifluoromethanesulfonate and 2,2,2-Trifluoroethyl methanesulfonate .

- Results : The battery achieved a capacity retention rate of 89% after 5329 cycles and 85% after 2002 cycles, increasing the energy density by 33% and 16% respectively compared to batteries charged to 4.3 V .

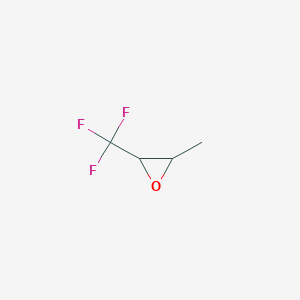

Synthesis of Fluorinated Compounds

- Scientific Field : Organic Chemistry

- Application Summary : This compound is a colorless liquid that can be prepared by acylation reaction with trifluoroethanol and trifluoroacetic anhydride or trifluoromethanesulfonyl chloride .

- Methods of Application : In a 100mL reaction flask, add triethylamine (5.54mL, 39.7mmol) and dichloromethane (40mL), the reaction liquid is cooled to -25℃, then trifluoroacetic anhydride (12.5g, 44.3mmol) is added dropwise, after the addition, it continues to react at -25℃ for 2h, then trifluoroethanol (2.71g, 27.1mmol) is added dropwise slowly, after the addition, it is stirred overnight at room temperature .

- Results : The reaction liquid is concentrated under reduced pressure to obtain 2,2,2-Trifluoroethyl trifluoromethanesulfonate crude product, a yellow oily product (6.7g, yield 100%) .

Safety And Hazards

TTEAT is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Propriétés

IUPAC Name |

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVQAPVHZQGQS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380392 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl triethylammonium triflate | |

CAS RN |

380230-73-9 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

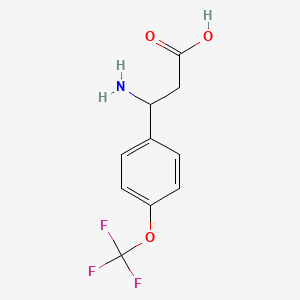

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)